N-(3-Fluoro-4-methylphenyl)guanidine
Description
N-(3-Fluoro-4-methylphenyl)guanidine is a substituted guanidine derivative characterized by a phenyl ring bearing both a fluorine atom at the meta-position and a methyl group at the para-position. Guanidines are nitrogen-rich compounds known for their strong basicity and diverse applications in pharmaceuticals, agrochemicals, and materials science. The fluorine and methyl substituents on the aromatic ring modulate electronic properties, solubility, and biological interactions, making this compound distinct from other guanidine analogs.
Properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTJHZXPMFIOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482584 | |
| Record name | N-(3-FLUORO-4-METHYLPHENYL)GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46117-85-5 | |
| Record name | N-(3-FLUORO-4-METHYLPHENYL)GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(3-Fluoro-4-methylphenyl)guanidine can be achieved through various methods. One common approach involves the reaction of N-chlorophthalimide with isocyanides and amines in a sequential one-pot process. This method provides a straightforward and efficient route to diverse guanidines, including this compound, with yields up to 81%. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
N-(3-Fluoro-4-methylphenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluorine or methyl group can be replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1.1 Inhibition of Sodium-Hydrogen Exchanger (NHE-3)
One significant application of N-(3-Fluoro-4-methylphenyl)guanidine is its role as an inhibitor of the sodium-hydrogen exchanger NHE-3. This mechanism is crucial for regulating cellular pH and sodium balance. Compounds that inhibit NHE-3 have potential therapeutic uses in treating conditions such as hypertension, heart failure, and renal diseases. Research has indicated that this compound can be utilized to develop pharmaceutical formulations aimed at mitigating these health issues by modulating ion transport mechanisms .
1.2 Anticancer Properties
The compound has also been studied for its anticancer properties. It exhibits inhibitory effects on cell proliferation, particularly in fibroblast and smooth muscle cells. This characteristic suggests its potential utility in treating fibrotic diseases and certain types of cancer where uncontrolled cell growth is a primary concern . The ability to target specific pathways involved in cell proliferation makes it a candidate for further exploration in oncology.
Chemical Properties and Modifications
2.1 Fluorination Benefits
The incorporation of fluorine into organic compounds often enhances their pharmacological profiles. In the case of this compound, fluorination contributes to increased metabolic stability and bioactivity, which are desirable traits in drug candidates. The C-F bond is more stable than C-H bonds, reducing the likelihood of metabolic degradation . This stability allows for prolonged therapeutic effects and reduced dosing frequency.
Case Studies
3.1 Treatment of Diabetic Complications
Case studies have highlighted the effectiveness of compounds similar to this compound in addressing late complications associated with diabetes, such as diabetic retinopathy and nephropathy. These studies suggest that targeting specific pathways involved in glucose metabolism and vascular health can lead to improved outcomes for diabetic patients .
3.2 Cardiovascular Applications
Research indicates that this compound may have applications in cardiovascular health by influencing vascular smooth muscle cell proliferation. This could be particularly beneficial in conditions characterized by vascular remodeling and hypertrophy, such as atherosclerosis .
Summary of Findings
| Application Area | Mechanism/Effect | Potential Use Cases |
|---|---|---|
| Sodium-Hydrogen Exchanger | Inhibition of NHE-3 | Hypertension, heart failure |
| Anticancer | Inhibition of cell proliferation | Fibrotic diseases, specific cancers |
| Diabetes | Targeting glucose metabolism | Diabetic retinopathy, nephropathy |
| Cardiovascular Health | Modulation of vascular smooth muscle cell proliferation | Atherosclerosis, vascular remodeling |
Mechanism of Action
The mechanism of action of N-(3-Fluoro-4-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the fluorine atom may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- N-(3-Chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS: 524057-25-8): This compound features a chloro-fluorophenyl group and a pyrimidinyl moiety.
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine (CAS: 5174-68-5) :
The trifluoromethyl (CF₃) group is strongly electron-withdrawing, contrasting with the electron-donating methyl group in the target compound. This difference may reduce the basicity of the guanidine moiety in the CF₃ analog .N-(4-Methoxyphenyl)-N,N,N'-trimethylguanidine :
The methoxy group (OCH₃) is electron-donating via resonance, similar to the methyl group in the target compound. However, the methoxy group introduces hydrogen-bonding capabilities (C–H···O interactions), as observed in its crystal structure .
Heterocyclic Modifications
- N-(4-Oxo-3,4-dihydroquinazolin-2-yl)guanidine (CAS: 62936-92-9): Incorporation of a quinazolinone ring introduces planar aromaticity and hydrogen-bonding sites, which may enhance DNA intercalation or enzyme inhibition compared to the simpler phenyl-substituted target compound .
- 1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine: The sulfonyl and benzylthio groups add steric bulk and polarity, likely improving solubility in polar solvents but reducing membrane permeability relative to the target compound .
Physicochemical Properties
*Inferred from substituent polarity: fluorine reduces hydrophobicity, while methyl slightly increases it.
Biological Activity
N-(3-Fluoro-4-methylphenyl)guanidine is a compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a guanidine group attached to a substituted aromatic ring, which enhances its biological activity. The presence of the fluorine atom is believed to influence its pharmacological properties, potentially affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- NMDA Receptor Modulation : Similar guanidine derivatives have been shown to modulate the NMDA receptor, which is involved in excitatory neurotransmission in the central nervous system. This modulation can be beneficial in treating neurological disorders characterized by excessive neuronal excitation .
- Antimicrobial Activity : Guanidine compounds have demonstrated significant antimicrobial properties. For instance, they can increase cellular accumulation in Gram-negative bacteria, making them promising candidates for antibiotic development .
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.5 |
| Escherichia coli | 12.5 |
These results indicate that the compound exhibits potent activity against MRSA, a significant pathogen in clinical settings .
Cytotoxicity and Antitumor Activity
In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines. The following table summarizes the cytotoxicity results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HepG2 (Liver Cancer) | 3.0 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that are yet to be fully elucidated .
Case Studies
- Neuroprotective Effects : A case study explored the neuroprotective effects of this compound in a rat model of excitotoxicity induced by glutamate. The administration of the compound resulted in reduced neuronal death and improved behavioral outcomes, indicating its potential for treating neurodegenerative diseases .
- Antifungal Activity : Another study investigated the antifungal properties of this compound against Candida species. Results showed that it inhibited fungal growth effectively, suggesting a broad spectrum of antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
